molecular formula C39H50O24 B12391925 Kaempferol 3,7-bis(alpha-L-rhamnose-D-glucose)

Kaempferol 3,7-bis(alpha-L-rhamnose-D-glucose)

Cat. No.: B12391925
M. Wt: 902.8 g/mol
InChI Key: VTRMLQBPGVHEHN-NAABCWOHSA-N
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Description

Kaempferol 3,7-bis is a flavonoid compound derived from kaempferol, a naturally occurring polyphenol found in various fruits and vegetables. This compound is known for its antioxidant, anti-inflammatory, and anticancer properties. Kaempferol 3,7-bis is particularly notable for its potential therapeutic applications in various diseases due to its bioactive properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of kaempferol 3,7-bis typically involves the glycosylation of kaempferol at the 3 and 7 positions. This can be achieved through enzymatic or chemical methods. Enzymatic glycosylation often uses glycosyltransferases, while chemical glycosylation involves the use of glycosyl donors and catalysts under controlled conditions.

Industrial Production Methods: Industrial production of kaempferol 3,7-bis may involve the extraction of kaempferol from natural sources followed by chemical modification. The process includes:

  • Extraction of kaempferol from plant materials using solvents.
  • Purification of kaempferol through chromatography.
  • Chemical glycosylation to attach sugar moieties at the 3 and 7 positions.

Chemical Reactions Analysis

Types of Reactions: Kaempferol 3,7-bis undergoes various chemical reactions, including:

    Oxidation: This reaction can lead to the formation of quinones and other oxidized derivatives.

    Reduction: Reduction reactions can convert kaempferol 3,7-bis into its dihydro derivatives.

    Substitution: Substitution reactions can occur at the hydroxyl groups, leading to the formation of ethers and esters.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Reagents like alkyl halides and acyl chlorides are used under basic or acidic conditions.

Major Products:

    Oxidation: Quinones and other oxidized flavonoid derivatives.

    Reduction: Dihydrokaempferol derivatives.

    Substitution: Ethers and esters of kaempferol 3,7-bis.

Scientific Research Applications

Kaempferol 3,7-bis has a wide range of scientific research applications:

    Chemistry: Used as a model compound for studying flavonoid chemistry and reactions.

    Biology: Investigated for its role in cellular signaling pathways and its effects on cell proliferation and apoptosis.

    Medicine: Explored for its potential in treating cancer, cardiovascular diseases, and neurodegenerative disorders.

    Industry: Utilized in the development of nutraceuticals and functional foods due to its health benefits.

Mechanism of Action

Kaempferol 3,7-bis exerts its effects through various molecular targets and pathways:

    Antioxidant Activity: Scavenges free radicals and upregulates antioxidant enzymes.

    Anti-inflammatory Activity: Inhibits pro-inflammatory cytokines and enzymes such as cyclooxygenase and lipoxygenase.

    Anticancer Activity: Induces apoptosis in cancer cells through the modulation of signaling pathways like NF-kB, p38MAPK, and AKT.

Comparison with Similar Compounds

    Quercetin: Another flavonoid with strong antioxidant and anti-inflammatory properties.

    Myricetin: Known for its anticancer and neuroprotective effects.

    Fisetin: Exhibits anti-inflammatory and anticancer activities.

Kaempferol 3,7-bis stands out due to its specific glycosylation, which may enhance its stability and bioactivity in biological systems.

Properties

Molecular Formula

C39H50O24

Molecular Weight

902.8 g/mol

IUPAC Name

3,7-bis[[(2S,3R,4S,5R,6S)-3,4-dihydroxy-6-methyl-5-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy]-5-hydroxy-2-(4-hydroxyphenyl)chromen-4-one

InChI

InChI=1S/C39H50O24/c1-11-32(61-38-28(51)24(47)21(44)18(9-40)59-38)26(49)30(53)36(55-11)57-15-7-16(43)20-17(8-15)58-34(13-3-5-14(42)6-4-13)35(23(20)46)63-37-31(54)27(50)33(12(2)56-37)62-39-29(52)25(48)22(45)19(10-41)60-39/h3-8,11-12,18-19,21-22,24-33,36-45,47-54H,9-10H2,1-2H3/t11-,12-,18+,19+,21+,22+,24-,25-,26-,27-,28+,29+,30+,31+,32-,33-,36-,37-,38-,39-/m0/s1

InChI Key

VTRMLQBPGVHEHN-NAABCWOHSA-N

Isomeric SMILES

C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)OC2=CC(=C3C(=C2)OC(=C(C3=O)O[C@H]4[C@@H]([C@@H]([C@H]([C@@H](O4)C)O[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)CO)O)O)O)O)O)C6=CC=C(C=C6)O)O)O)O)O[C@H]7[C@@H]([C@H]([C@@H]([C@H](O7)CO)O)O)O

Canonical SMILES

CC1C(C(C(C(O1)OC2=CC(=C3C(=C2)OC(=C(C3=O)OC4C(C(C(C(O4)C)OC5C(C(C(C(O5)CO)O)O)O)O)O)C6=CC=C(C=C6)O)O)O)O)OC7C(C(C(C(O7)CO)O)O)O

Origin of Product

United States

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